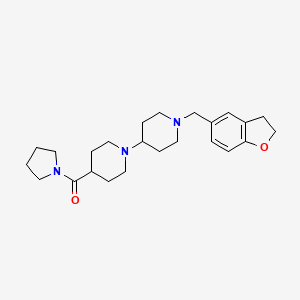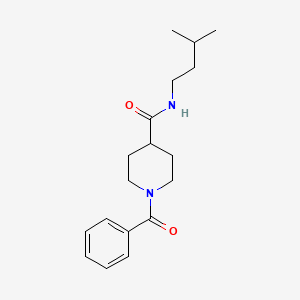![molecular formula C12H12N2O B4688178 3-[(cyclopropylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4688178.png)
3-[(cyclopropylamino)methylene]-1,3-dihydro-2H-indol-2-one
Descripción general
Descripción
3-[(cyclopropylamino)methylene]-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 200.094963011 g/mol and the complexity rating of the compound is 262. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 3-[(cyclopropylamino)methylene]-1,3-dihydro-2H-indol-2-one, as a substituted 3-methyleneindolin-2-one, can be effectively used in the synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones. These compounds are produced through a catalyst-free, highly diastereoselective cyclopropanation reaction, utilizing ethyl diazoacetate in a mixture of ethanol–acetonitrile. This process highlights the compound's utility in creating complex molecular structures with potential applications in medicinal and organic chemistry (Maurya et al., 2014).
Molecular Complexity and Organic Synthesis
- Another important application is the compound's involvement in reactions such as the 1,4-addition of Ν,N-dialkylphenylacetamides to methylene substituted 1,3-dihydro-3-methylene- 2H-indol-2-ones. This reaction underscores its role in the synthesis of organic molecules with indolin-2-one moiety, which are significant due to their presence in various alkaloids and natural sources. These organic molecules exhibit interesting biological activities, such as nonsteroidal cardiotonics, anesthetics, and antibacterial agents (Cholakova et al., 2005).
Reactions with Nitrones and Nitrile Oxides
- The reactions of unactivated bis(methylene)cyclopropanes with nitrones and nitrile oxides have been studied, showing that 1,1-diaryl-2-isopropropylidene-3-methylenecyclopropanes react with C,N-diarylnitrones to yield various organic compounds. These include 2,2-dimethyl-1,6-diaryl-3-(diarylmethylene)piperidin-4-ones and 5-methyl-1-aryl-1-(arylamino)-4-(diarylmethylene)hex-5-en-3-ones. This research underscores the versatile nature of the compound in facilitating complex organic synthesis, particularly in the construction of heterocyclic rings which are crucial in pharmaceutical chemistry (Stepakov et al., 2012).
Propiedades
IUPAC Name |
3-(cyclopropyliminomethyl)-1H-indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12-10(7-13-8-5-6-8)9-3-1-2-4-11(9)14-12/h1-4,7-8,14-15H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZLYDGBVDFKKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N=CC2=C(NC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4688111.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4688119.png)
![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B4688130.png)




![4-(4-allyl-5-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4688155.png)
![2-[(7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4688161.png)
![N-[3-(dimethylamino)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B4688163.png)
![ethyl 5-(aminocarbonyl)-2-({[7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4688171.png)
![3-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B4688176.png)
![2-(1-adamantyl)-N'-[3-({[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]acetohydrazide](/img/structure/B4688190.png)
![5-[4-(benzyloxy)benzylidene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4688198.png)
